

Nonanoic Anhydride: A Technical Guide to Commercial Sources, Purity, and Synthesis

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Compound of Interest

Compound Name: Nonanoic anhydride

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This in-depth technical guide provides a comprehensive overview of **nonanoic anhydride**, a valuable reagent in organic synthesis, particularly for the introduction of the nonanoyl group in the development of pharmaceuticals and other fine chemicals. This document details commercially available sources and their typical purities, alongside established methodologies for its synthesis and purification.

Commercial Availability and Purity

Nonanoic anhydride is readily available from a variety of chemical suppliers, catering to a range of research and development needs. Purity levels typically exceed 97%, with some suppliers offering higher grades for more sensitive applications. The following table summarizes a selection of commercial sources and their stated purities.

Supplier	Stated Purity/Grade	CAS Number
TCI America	≥97.0%	1680-36-0[1][2]
Santa Cruz Biotechnology	Research Grade	1680-36-0[3]
MedChemExpress	Research Grade	1680-36-0[4]
CymitQuimica	>97.0%(T), 97%	1680-36-0[5]
LookChem	95%	1680-36-0[6]

It is important for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data and information on minor impurities.

Synthesis and Purification Methodologies

The synthesis of **nonanoic anhydride** typically involves the dehydration of nonanoic acid. Several methods have been established for the synthesis of symmetric carboxylic anhydrides, often employing a dehydrating agent. Purification is most commonly achieved through vacuum distillation to remove residual starting materials and byproducts.

Experimental Protocol: Synthesis of Nonanoic Anhydride

While a specific protocol for **nonanoic anhydride** is not readily available in the primary literature, a general and effective method for the synthesis of symmetrical carboxylic anhydrides involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or tosyl chloride. The following is a representative protocol adapted from established methods for similar fatty acid anhydrides.^{[7][8]}

Materials:

- Nonanoic acid
- Dicyclohexylcarbodiimide (DCC)
- Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve nonanoic acid (2 equivalents) in a minimal amount of anhydrous solvent.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same anhydrous solvent to the cooled nonanoic acid solution.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
- The filtrate, containing the **nonanoic anhydride**, is collected.
- The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude **nonanoic anhydride**.

Experimental Protocol: Purification by Vacuum Distillation

The crude **nonanoic anhydride** obtained from the synthesis can be purified by vacuum distillation to remove any remaining nonanoic acid and other volatile impurities.^{[9][10][11][12]}

Materials:

- Crude **nonanoic anhydride**
- Distillation apparatus (including a round-bottom flask, distillation head with condenser, and receiving flask)
- Vacuum pump
- Heating mantle

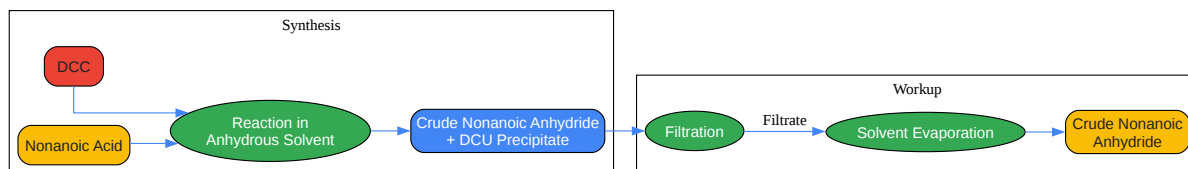
- Stir bar or boiling chips

Procedure:

- Set up the distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
- Place the crude **nonanoic anhydride** into the distillation flask along with a stir bar or boiling chips.
- Slowly and carefully apply a vacuum to the system.
- Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the appropriate boiling point for **nonanoic anhydride** under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point of approximately 270°C.[6] It is advisable to perform a small-scale test distillation to determine the exact boiling point under the specific vacuum conditions.
- Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling residues begin to distill.
- The collected fraction should be pure **nonanoic anhydride**. Purity can be confirmed by analytical techniques such as NMR or GC-MS.

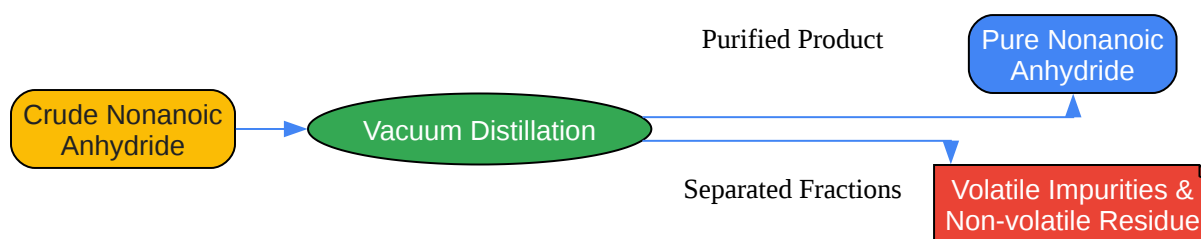
Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation of pure **nonanoic anhydride**.



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Caption: Workflow for the synthesis of crude **nonanoic anhydride**.

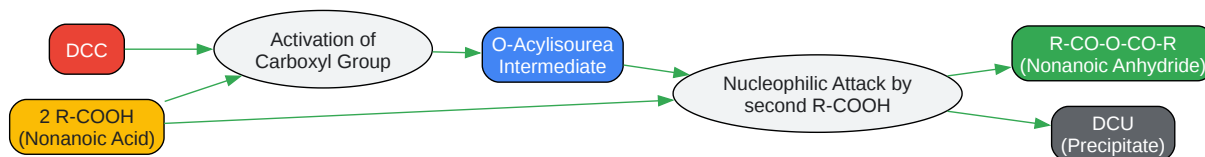


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Caption: Purification of **nonanoic anhydride** via vacuum distillation.

Signaling Pathway of Synthesis

The synthesis of a symmetric carboxylic anhydride from a carboxylic acid using a dehydrating agent like DCC proceeds through a distinct reaction pathway. The following diagram illustrates this signaling pathway.



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Caption: Reaction pathway for DCC-mediated anhydride synthesis.

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